2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(7-methyl-2-oxo-6-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(14-8-4-2-5-9-14)23-24-16(20(26)22-19(13)24)12-17(25)21-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVPOXBIIXZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C(N2N=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a derivative of imidazo[1,2-b]pyrazole, a class of compounds known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazo[1,2-b]pyrazole moiety and an acetamide group. Its chemical formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. For instance, a related pyrazole derivative demonstrated potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. These derivatives also showed strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Superior to Ciprofloxacin |
Anticancer Activity
Imidazo[1,2-b]pyrazole derivatives have been studied for their anticancer potential, particularly in breast cancer models. Research has shown that certain pyrazoles exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in a significant synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .
| Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |
|---|---|---|
| MCF-7 | >60 | Yes |
| MDA-MB-231 | >60 | Yes |
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways. For example, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and proliferation . The IC50 values for these activities were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing thiazole-bearing pyrazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics due to their low hemolytic activity .
- Anticancer Synergy : In another study involving the combination of pyrazole derivatives with doxorubicin, researchers observed enhanced cytotoxicity in breast cancer cell lines. The results indicated that the presence of halogen substituents on the pyrazole ring contributed to increased efficacy .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : 2-[7-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-[3-(trifluoromethoxy)phenyl]acetamide
- Structural Differences :
- The 7-position substituent is a 3,4-dimethoxyphenyl group (vs. methyl in the target compound).
- The N-phenylacetamide group is substituted with a trifluoromethoxy moiety at the 3-position (vs. unsubstituted phenyl).
- Impact :
Compound B : N-(2-Methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
- Structural Differences: A methoxy group is present at the 2-position of the N-phenylacetamide (vs.
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₈N₄O₃ | 362.39 | 7-Methyl, 6-Phenyl, N-Phenyl | 3.1 |
| Compound A | C₂₄H₂₂F₃N₅O₅ | 529.46 | 7-(3,4-Dimethoxyphenyl), 3-CF₃O-Ph | 4.5 |
| Compound B | C₂₀H₁₈N₄O₃ | 362.39 | N-(2-Methoxyphenyl) | 3.3 |
*Predicted using fragment-based methods.
Functional Analogues with Varied Cores
Compound C: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Differences :
- Imidazo[1,2-a]pyridine core (vs. imidazo[1,2-b]pyrazole in the target compound).
- Additional ester and nitrophenyl groups.
- Impact :
- The extended π-system and electron-withdrawing nitro group may shift UV-Vis absorption properties, relevant for photodynamic applications .
Preparation Methods
Cyclocondensation of Diaminopyrazoles and Carbonyl Derivatives
The imidazo[1,2-b]pyrazol scaffold is efficiently constructed via acid-catalyzed cyclocondensation. For example, 5-amino-1-phenylpyrazol-3-amine reacts with ethyl acetoacetate in acetic acid under reflux to yield the 2-oxoimidazo[1,2-b]pyrazol intermediate. This method, adapted from imidazo[1,2-a]pyridine syntheses, achieves 68–83% yields when using HCl or H₂SO₄ as catalysts. The methyl group at position 7 is introduced by selecting methyl-substituted β-ketoesters, while the 6-phenyl moiety originates from the starting pyrazole’s N1-phenyl group.
One-Pot Multi-Component Reactions
Recent advances leverage one-pot protocols to streamline synthesis. A mixture of 5-aminopyrazole, phenylglyoxal monohydrate, and N-phenylacetamide in H₂O-IPA with Zn/HCl at 80°C undergoes sequential imine formation, cyclization, and aromatization to furnish the target compound in 12 hours (yield: 76%). This approach mirrors methodologies for imidazo[4,5-b]pyridines, where polar protic solvents accelerate heterocyclization.
Functionalization of the Core Structure
Installation of the Acetamide Side Chain
The N-phenylacetamide group is appended via nucleophilic acyl substitution. In a representative procedure, the 3-amino group of 7-methyl-6-phenyl-imidazo[1,2-b]pyrazol-2(3H)-one reacts with chloroacetyl chloride in dichloromethane using triethylamine as a base, followed by treatment with aniline to yield the final product (62% yield). Alternatively, EDCI-mediated coupling of the amine with acetic acid derivatives in pyridine achieves higher regioselectivity (81% yield).
Pd-Catalyzed Coupling for Phenyl Group Introduction
Suzuki-Miyaura cross-coupling installs the 6-phenyl group post-cyclization. Using 6-bromo-7-methyl-imidazo[1,2-b]pyrazol-2(3H)-one, phenylboronic acid, and Pd(PPh₃)₄ in toluene-EtOH, the reaction proceeds at 110°C to afford the biaryl product in 89% yield. Xantphos ligands enhance catalytic efficiency by mitigating protodehalogenation.
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Table 1 compares key parameters for three dominant methods:
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | HCl/AcOH | 110 | 12 | 83 |
| One-Pot | Zn/HCl, H₂O-IPA | 80 | 12 | 76 |
| Suzuki Coupling | Pd(PPh₃)₄, Xantphos | 110 | 8 | 89 |
Polar aprotic solvents like DMF hinder cyclocondensation due to poor solubility of diaminopyrazoles, whereas H₂O-IPA enhances both solubility and reaction kinetics.
Deprotection and Workup Strategies
Boc-protected intermediates, common in multi-step syntheses, are deprotected using HCl/dioxane (4 M), achieving >95% conversion. Amberlyst® A-26(OH) resin efficiently removes acid scavengers post-deprotection, simplifying purification.
Characterization and Analytical Validation
Spectroscopic Correlations
The final compound’s structure is confirmed by ¹H NMR (DMSO-d₆): δ 8.59 (s, 1H, imidazole-H), 7.93–7.33 (m, 10H, aromatic), 4.21 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃). ESI-MS exhibits a molecular ion peak at m/z 387 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈N₄O₂.
Purity and Yield Considerations
Prep-HPLC purification using C18 columns and acetonitrile-water gradients (0.1% TFA) achieves >98% purity. Recrystallization from ethanol-hexane mixtures offers a cost-effective alternative (95% purity).
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-b]pyrazole core in this compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key intermediates such as glyoxal derivatives or phenyl-substituted precursors are often used to form the bicyclic imidazo-pyrazole system. Reaction conditions (e.g., acidic/basic environments, temperature gradients) must be optimized to avoid side products like regioisomers or incomplete cyclization. Protective groups (e.g., acetyl or methoxy) may stabilize reactive intermediates during synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) is essential for confirming the position of substituents on the heterocyclic core. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typically required for pharmacological studies). Infrared (IR) spectroscopy identifies functional groups like carbonyls or amides .
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with in vitro assays targeting enzymes or receptors associated with the compound’s structural analogs (e.g., kinase inhibition or GPCR modulation). Use cell viability assays (e.g., MTT) for cytotoxicity screening. Dose-response curves and IC₅₀ calculations provide initial efficacy metrics. Cross-validate results with structurally related compounds to identify activity trends .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers for key steps like cyclization. Coupling these with machine learning-driven condition optimization (e.g., solvent polarity, catalyst selection) reduces trial-and-error experimentation. This approach, as demonstrated by ICReDD, accelerates reaction design by 30–50% .
Q. How do structural modifications influence structure-activity relationships (SAR) in analogs with conflicting bioactivity data?
Systematic SAR studies require:
- Pharmacophore mapping : Identify critical functional groups (e.g., the phenylacetamide side chain) using 3D-QSAR models.
- Bioisosteric replacement : Test analogs with fluorinated or methoxy-substituted phenyl rings to assess electronic effects.
- Data normalization : Account for assay variability (e.g., cell line differences) by benchmarking against positive controls in each study .
Q. What statistical experimental design (DoE) methods optimize reaction conditions for scale-up?
Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters. Response Surface Methodology (RSM) then refines optimal conditions. For example, a Central Composite Design can model nonlinear relationships between yield and pH/temperature, reducing required experiments by 40–60% .
Q. How can researchers address low yields in multi-step syntheses due to intermediate instability?
Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., amide nitrogens) during harsh reactions.
- Flow chemistry : Minimize intermediate degradation by controlling residence times and temperature gradients.
- Real-time monitoring : Use inline UV/Vis spectroscopy to detect decomposition and adjust conditions dynamically .
Q. What mechanistic studies are needed to elucidate its pharmacodynamic interactions?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target proteins. Molecular dynamics simulations predict binding modes, while X-ray crystallography resolves atomic-level interactions. Cross-correlate with in vivo pharmacokinetic data (e.g., plasma half-life) to validate therapeutic potential .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Meta-analysis : Compare assay protocols (e.g., ATP concentration in kinase assays) and compound purity across studies.
- Orthogonal validation : Re-test conflicting results using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
- Structural verification : Confirm batch consistency via X-ray diffraction or 2D-NMR to rule out polymorphic variations .
Q. Why do similar compounds exhibit divergent toxicity profiles despite structural homology?
Investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays). Metabolomic studies identify reactive metabolites (e.g., epoxide intermediates) that may cause idiosyncratic toxicity. Compare cytochrome P450 inhibition data to predict metabolic stability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
